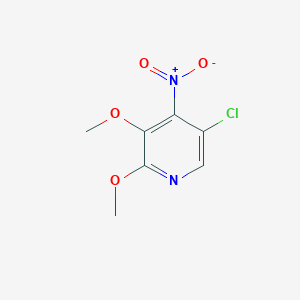

5-Chloro-2,3-dimethoxy-4-nitropyridine

Description

5-Chloro-2,3-dimethoxy-4-nitropyridine (CAS: 1881321-61-4) is a substituted pyridine derivative with a chloro group at position 5, methoxy groups at positions 2 and 3, and a nitro group at position 2. This compound is synthesized through sequential substitution and nitration reactions, a common strategy for functionalizing pyridine scaffolds . Its structural complexity and electron-withdrawing substituents (nitro and chloro) make it a valuable intermediate in medicinal and agrochemical synthesis, though specific applications require further exploration .

Properties

IUPAC Name |

5-chloro-2,3-dimethoxy-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O4/c1-13-6-5(10(11)12)4(8)3-9-7(6)14-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUZKCBAGIXKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1OC)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dimethoxy-4-nitropyridine typically involves the nitration of 5-chloro-2,3-dimethoxypyridine. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure controlled nitration and to avoid over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dimethoxy-4-nitropyridine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Reduction: 5-Chloro-2,3-dimethoxy-4-aminopyridine.

Oxidation: 5-Chloro-2,3-dimethoxy-4-pyridinecarboxylic acid.

Scientific Research Applications

5-Chloro-2,3-dimethoxy-4-nitropyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethoxy-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity towards its targets .

Comparison with Similar Compounds

Structural and Reactivity Differences

- Chloro vs. Methoxy Dominance : Compounds lacking nitro groups (e.g., 3-Chloro-2,4-dimethoxypyridine) exhibit reduced electron deficiency, favoring nucleophilic aromatic substitution only under strong conditions .

Notes

- Limitations : Comparative studies on biological activity or catalytic performance of these compounds are sparse in the provided evidence. Further experimental data are needed to validate theoretical reactivity advantages.

Biological Activity

5-Chloro-2,3-dimethoxy-4-nitropyridine is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive review of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with chlorine, methoxy, and nitro groups. Its chemical formula is C_8H_8ClN_2O_4, and it has a molecular weight of 232.61 g/mol. The presence of these substituents is crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases linked to overactive enzyme activity.

- Receptor Binding : It may bind to receptors that modulate cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values for key bacterial strains, demonstrating the compound's potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

- Murine Melanoma B16 Cells : The compound reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment.

- Human Colon Adenocarcinoma (HT29) Cells : A dose-dependent decrease in cell proliferation was observed.

These findings suggest that the compound may possess anticancer properties worthy of further exploration.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various nitropyridine derivatives, including this compound. The results indicated that this compound had superior activity against MRSA compared to other derivatives tested, highlighting its potential in treating resistant infections .

- Anticancer Research : In research focused on the antiproliferative effects on cancer cells, this compound was shown to induce apoptosis in melanoma cells via a caspase-dependent pathway. This study suggests that the compound could be developed into a therapeutic agent for melanoma treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.